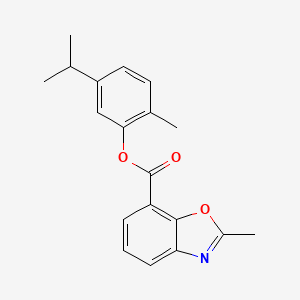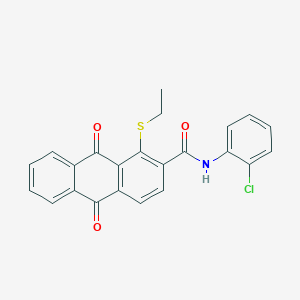![molecular formula C27H26N2O4 B15006571 4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate](/img/structure/B15006571.png)
4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-5-YL)-2-METHOXYPHENYL ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a diazatetraphen core, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-5-YL)-2-METHOXYPHENYL ACETATE typically involves multi-step organic reactions. The process may start with the preparation of the diazatetraphen core, followed by the introduction of the methoxyphenyl acetate group. Common reagents and catalysts used in these reactions include strong acids, bases, and transition metal catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-5-YL)-2-METHOXYPHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe or inhibitor in biochemical assays.
Medicine
The compound may have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases. Its interactions with biological targets could be explored to develop new medications.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 4-(8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-5-YL)-2-METHOXYPHENYL ACETATE exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(8,8-DIMETHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-5-YL)-2-METHOXYPHENYL ACETATE include other diazatetraphen derivatives and methoxyphenyl acetate derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness
What sets this compound apart is its specific combination of the diazatetraphen core and the methoxyphenyl acetate group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and application.
Propiedades
Fórmula molecular |
C27H26N2O4 |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
[4-(9,9-dimethyl-11-oxo-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-12-yl)-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C27H26N2O4/c1-15(30)33-22-10-7-16(12-23(22)32-4)24-25-17-6-5-11-28-18(17)8-9-19(25)29-20-13-27(2,3)14-21(31)26(20)24/h5-12,24,29H,13-14H2,1-4H3 |
Clave InChI |
WODUYBBJFUQHIG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C5=C(C=C4)N=CC=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(2-Chlorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15006495.png)
![[3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B15006505.png)

![6-Ethanesulfonyl-3-(2-oxo-2-p-tolyl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B15006520.png)
![1-[(4-Bromophenyl)sulfonyl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B15006523.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-4-bromo-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15006535.png)

![N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B15006545.png)
![1-[4-(2,4-Dinitrophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B15006546.png)
![3-(4-ethoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B15006553.png)
![N-[2-(4-methylphenoxy)ethyl]-2,4-dinitrobenzamide](/img/structure/B15006556.png)
![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15006564.png)
![4-[(3,6-Dichloropyridazin-4-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B15006570.png)
![13-(4-bromophenyl)-8-(furan-3-yl)-4,4,15-trimethyl-5,11-dioxa-9,16-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12,14,16-hexaene-14-carboxylic acid](/img/structure/B15006580.png)
